molecular formula C23H29N5O B6127518 N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide

N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide

Cat. No.: B6127518
M. Wt: 391.5 g/mol
InChI Key: VHFGXPOUQSNRMZ-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide” is a complex organic compound that features an indole moiety, a pyrazole ring, and a cyclododecane structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c29-23(28-25-16-17-15-24-20-13-10-9-11-18(17)20)22-19-12-7-5-3-1-2-4-6-8-14-21(19)26-27-22/h9-11,13,15-16,24H,1-8,12,14H2,(H,26,27)(H,28,29)/b25-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFGXPOUQSNRMZ-XYGWBWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)C(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCCC2=C(CCCC1)C(=NN2)C(=O)N/N=C\C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through a multi-step process:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Cyclododecane Formation: The cyclododecane structure can be synthesized through a series of cyclization reactions.

    Coupling Reactions: The final compound can be obtained by coupling the indole derivative with the pyrazole ring and the cyclododecane structure under specific reaction conditions, such as using a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds containing indole and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Shares the indole moiety and can undergo similar reactions.

    Pyrazole-3-carboxamide: Shares the pyrazole ring and can undergo similar reactions.

    Cyclododecane derivatives: Shares the cyclododecane structure and can undergo similar reactions.

Uniqueness

The uniqueness of “N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide” lies in its combination of three distinct structural motifs, which may confer unique biological activities and chemical reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.